molecular formula C15H15N5O2S B2822135 N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034394-12-0

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2822135
CAS RN: 2034394-12-0
M. Wt: 329.38
InChI Key: UKCGNOUUAAJHPO-UHFFFAOYSA-N
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Description

The compound is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridine derivatives have been employed in numerous applications, including various disciplines of research and technology .


Synthesis Analysis

Bipyridine derivatives can be synthesized through various methods. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been used to produce a series of conjugated oligomers .


Molecular Structure Analysis

Bipyridine has a structure of two pyridine rings linked together . The location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

The rates of SN2-displacement reactions of simple alkyl derivatives follow the order primary R > secondary R ≫ tertiary R . This could potentially apply to the compound , depending on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination abilities facilitate the activation of metal centers, enabling efficient catalytic reactions. Researchers have explored the use of N-([2,4’-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide as a ligand in various catalytic processes, such as cross-coupling reactions (e.g., Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling) .

Photosensitizers

Bipyridine-based compounds often exhibit photophysical properties, making them suitable candidates for photosensitization. N-([2,4’-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide could potentially serve as a photosensitizer in photodynamic therapy (PDT) or other light-driven applications. Its ability to absorb and transfer energy upon photoexcitation may contribute to targeted therapeutic interventions .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of complex structures through non-covalent interactions. Bipyridine derivatives play a crucial role in constructing supramolecular architectures. Researchers have explored the self-assembly behavior of N-([2,4’-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, potentially leading to novel materials with tailored properties .

Biologically Active Molecules

Although specific studies on the biological activity of this compound are scarce, its structural features suggest potential bioactivity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to uncover any therapeutic applications .

Viologens

Viologens are redox-active compounds with applications in electrochemistry and materials science. While viologens are typically based on simpler structures, exploring N-([2,4’-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide as a viologen precursor could yield interesting electrochemical properties .

Innovative Techniques

Beyond the established applications, researchers continue to explore innovative methods for utilizing bipyridine derivatives. Electrochemical approaches, sulfur/phosphorus-based pathways, and other unconventional techniques may reveal additional uses for N-([2,4’-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide .

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in drug action, it often involves physicochemical, pharmacodynamic or pharmacokinetic interactions with biochemical and physiological systems of the body .

Safety and Hazards

The safety and hazards of a compound would depend on its specific structure and use. For instance, bipyridine is used as a precursor to paraquat, a widely-used herbicide, and is toxic if swallowed or in contact with skin .

Future Directions

Bipyridine derivatives have been employed in numerous applications, including various disciplines of research and technology . Future directions could involve further exploration of these applications and the development of new ones.

properties

IUPAC Name

1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGNOUUAAJHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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